molecular formula C10H13N3O2 B8381669 ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Cat. No. B8381669
M. Wt: 207.23 g/mol
InChI Key: DWBGAEYDJDBPFQ-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

To a solution of ethyl pyrido[3,4-b]pyrazine-6(5H)-carboxylate (149 mg, 0.726 mmol) in EtOAc (25 mL) is added 10% Pd/C (100 mg). The mixture is hydrogenated at 30 psi. overnight. The mixture is filtered through Celite and the solvent removed under vacuum to yield the title compound. MS (+VE) m/z 208.16 (M++1).
Name
ethyl pyrido[3,4-b]pyrazine-6(5H)-carboxylate
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[CH2:7][N:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:9]=[CH:10][C:2]=12>CCOC(C)=O.[Pd]>[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[CH2:7][N:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][CH2:10][C:2]=12

Inputs

Step One
Name
ethyl pyrido[3,4-b]pyrazine-6(5H)-carboxylate
Quantity
149 mg
Type
reactant
Smiles
N1=C2C(=NC=C1)CN(C=C2)C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=NC=C1)CN(CC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.